![molecular formula C12H17N3O4S B3302616 Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- CAS No. 917909-65-0](/img/structure/B3302616.png)
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-
Overview
Description
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzamide and has been extensively studied for its various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- has been extensively used in scientific research due to its various applications. This compound has been used as a tool to study the mechanism of action of various enzymes and receptors. It has also been used as a substrate for the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is not well understood. However, it has been reported to act as a competitive inhibitor of various enzymes and receptors. It has also been reported to have antimicrobial and anti-inflammatory properties.
Biochemical and Physiological Effects:
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- has been reported to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and adenosine deaminase. It has also been reported to have antibacterial, antifungal, and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- in lab experiments are its unique properties, such as its ability to act as a competitive inhibitor of various enzymes and receptors. It is also relatively easy to synthesize and purify. The limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.
Future Directions
There are many future directions for the research on benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-. Some of the possible future directions are:
1. Synthesis of new derivatives of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- with improved properties.
2. Investigation of the mechanism of action of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- on various enzymes and receptors.
3. Evaluation of the potential therapeutic applications of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
4. Development of new methods for the synthesis and purification of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-.
5. Investigation of the potential toxicity of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- and its derivatives.
Conclusion:
In conclusion, benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been extensively studied for its various applications in the field of biochemistry and pharmacology. The synthesis method of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is relatively easy, and the compound can be purified by recrystallization or column chromatography. The future directions for the research on benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- are many, and this compound holds great potential for the development of new therapies for various diseases.
properties
IUPAC Name |
4-amino-3-(1-methylsulfonylpyrrolidin-3-yl)oxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(17,18)15-5-4-9(7-15)19-11-6-8(12(14)16)2-3-10(11)13/h2-3,6,9H,4-5,7,13H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOVQZSWRFOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738999 | |
Record name | 4-Amino-3-{[1-(methanesulfonyl)pyrrolidin-3-yl]oxy}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- | |
CAS RN |
917909-65-0 | |
Record name | 4-Amino-3-{[1-(methanesulfonyl)pyrrolidin-3-yl]oxy}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.